![molecular formula C14H10N2O4S B15169781 4-[(3-Cyanophenyl)sulfamoyl]benzoic acid CAS No. 918666-94-1](/img/structure/B15169781.png)
4-[(3-Cyanophenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Cyanophenyl)sulfamoyl]benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a sulfamoyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Cyanophenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-cyanophenylamine with chlorosulfonic acid followed by the reaction with benzoic acid. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Cyanophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(3-Cyanophenyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and sulfamoyl group play crucial roles in binding to enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
3-Cyanophenylpropionic acid
3-Cyanophenyl isothiocyanate
Cyanophos
Uniqueness: 4-[(3-Cyanophenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
918666-94-1 |
|---|---|
Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-[(3-cyanophenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O4S/c15-9-10-2-1-3-12(8-10)16-21(19,20)13-6-4-11(5-7-13)14(17)18/h1-8,16H,(H,17,18) |
InChI Key |
SFNSUWUKYHGGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


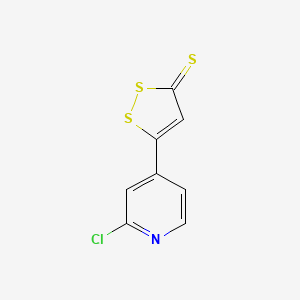
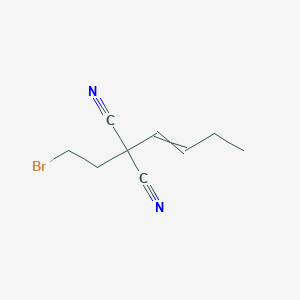
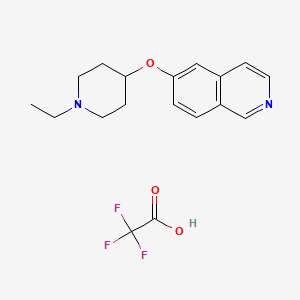
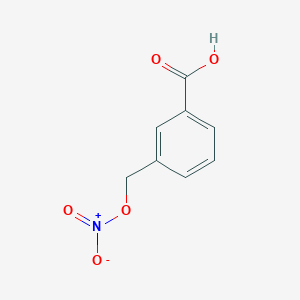
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
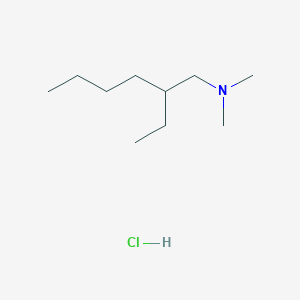
![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
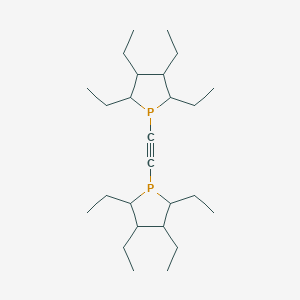

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
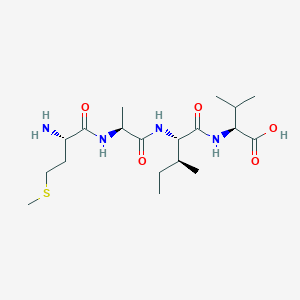
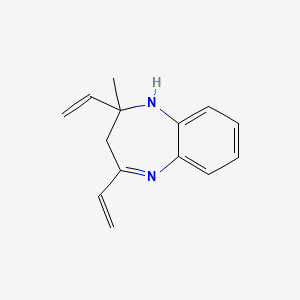
![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
